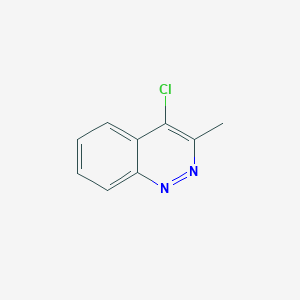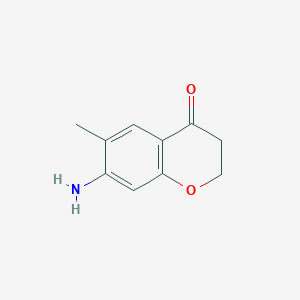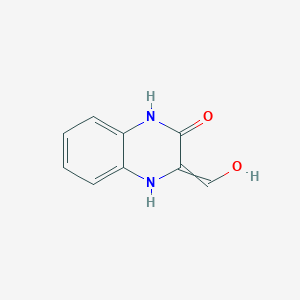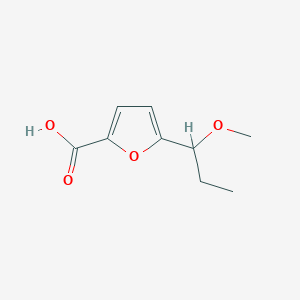
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a methoxy group at the 5th position and a methyl group at the 8th position on the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with a methylating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogenated derivatives or other functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring influence its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1,2,3,4-tetrahydronaphthalene
- 8-Methyl-1,2,3,4-tetrahydronaphthalene
- 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Uniqueness
5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure may result in different reactivity and interactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZLMMSWOHDKSSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCCC2=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)







![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)
